molecular formula C20H15FN4O3S B12191632 N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12191632
M. Wt: 410.4 g/mol
InChI Key: YCOFOZVQUZGDNZ-UHFFFAOYSA-N
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Description

N-[(2E)-5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a 4-methylthiazole moiety and a phenoxyacetamide side chain.

Properties

Molecular Formula

C20H15FN4O3S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide

InChI

InChI=1S/C20H15FN4O3S/c1-12-17(19-24-18(25-28-19)13-7-9-14(21)10-8-13)29-20(22-12)23-16(26)11-27-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,22,23,26)

InChI Key

YCOFOZVQUZGDNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole and thiazole rings, followed by their coupling with the phenoxyacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several chemically significant reactions, summarized below:

Reaction Type Key Features Relevance
Hydrolysis Cleavage of amide bonds under acidic/basic conditionsPotential degradation pathway in biological systems
Alkylation Substitution at nitrogen/sulfur atoms in heterocyclesModifies biological activity (e.g., antimicrobial efficacy)
Acylation Introduction of acyl groups to reactive sitesEnhances stability or alters solubility
Condensation Formation of new carbon-nitrogen bondsCritical for synthesizing related derivatives

Hydrolysis

The phenoxyacetamide moiety is susceptible to hydrolytic cleavage, particularly under alkaline conditions. This reaction could generate carboxylic acids, impacting the compound’s stability in physiological environments.

Alkylation

The thiazole ring’s nitrogen and sulfur atoms may undergo alkylation via nucleophilic substitution. For example, reacting with alkyl halides could introduce lipophilic groups, potentially increasing membrane permeability .

Acylation

The acetamide group at the 2-position of the thiazole may participate in acylation reactions. This could alter hydrogen-bonding capacity and biological target binding.

Condensation

The oxadiazole ring’s reactivity facilitates condensation with carbonyl compounds (e.g., aldehydes), forming Schiff bases or similar adducts. Such modifications are common in medicinal chemistry to explore structure-activity relationships.

Mechanism of Action Insights

While explicit data for this compound is limited, analogous thiazole-oxadiazole hybrids exhibit:

  • Enzyme inhibition : Interference with kinase activity (e.g., p38 MAPK) via active-site binding .

  • Anticancer activity : Induction of apoptosis in cancer cells (IC₅₀ values often in low µM range) .

  • Antimicrobial effects : Disruption of bacterial cell-wall synthesis or metabolic pathways.

Research Findings and Trends

  • Structure-Activity Relationships : Fluoro-substituents on the oxadiazole ring (e.g., 4-fluorophenyl) correlate with improved antimicrobial activity due to enhanced lipophilicity.

  • Biological Efficacy : Thiazole-oxadiazole hybrids often show superior anticancer activity compared to monomeric analogs, attributed to synergistic effects of heterocyclic systems .

  • Analytical Challenges : Multi-step purification (e.g., HPLC) is critical due to the compound’s complexity and potential for isomeric byproducts.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. The incorporation of oxadiazole rings has been linked to enhanced anticancer properties. For instance:

  • Bioactivity Studies : Compounds similar to N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide have shown significant antiproliferative effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.19 µM to 4.5 µM against human colon cancer cell lines (WiDr) .
CompoundCell LineIC50 (µM)
8WiDr4.5
9aMCF-70.48
9bHCT-1160.78

These findings suggest that the structural modifications in the oxadiazole derivatives can significantly enhance their anticancer efficacy.

Other Therapeutic Applications

Beyond oncology, this compound may have potential applications in other therapeutic areas:

a. Antimicrobial Activity

Research indicates that certain oxadiazole derivatives possess antimicrobial properties. The presence of electron-withdrawing groups enhances their ability to disrupt bacterial membranes or inhibit essential enzymes.

b. Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Case Studies

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of substituted oxadiazoles and evaluated their cytotoxicity against various cancer cell lines. The most potent compounds were further tested for their mechanism of action .
  • Structure–Activity Relationship (SAR) : The relationship between chemical structure and biological activity was extensively studied, revealing that modifications at specific positions on the oxadiazole ring can significantly impact efficacy .

Mechanism of Action

The mechanism of action of N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Biological Activity

N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that integrates multiple heterocyclic systems, including oxadiazole and thiazole. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and structure-activity relationships (SAR).

  • Molecular Formula : C22H14FN5O3S
  • Molecular Weight : 447.4 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. The presence of the thiazole and oxadiazole moieties is linked to enhanced biological efficacy.

  • Mechanism of Action :
    • These compounds may inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
    • Molecular docking studies have shown that these compounds interact with proteins primarily through hydrophobic contacts and some hydrogen bonding interactions .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound showed IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines .
    • For instance, compound 13 from similar studies exhibited equipotent activity against both Bcl-2 Jurkat and A-431 cell lines with IC50 values less than those of doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies :
    • Similar oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities against a range of pathogens .
    • The presence of specific functional groups in the thiazole ring enhances the interaction with microbial targets.

Structure-Activity Relationships (SAR)

The structural components of this compound play a crucial role in its biological activity:

Structural ComponentBiological Activity
Thiazole RingEssential for cytotoxic activity
Oxadiazole MoietyEnhances enzyme inhibition
Fluorophenyl GroupIncreases lipophilicity and target interaction

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring :
    • Cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
  • Introduction of the Thiazole Moiety :
    • Coupling reactions using thioamide derivatives.
  • Final Assembly :
    • Acetylation steps to introduce the phenoxyacetamide functionality.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity References
N-[(2E)-5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide 1,3,4-Oxadiazole + thiazole + phenoxyacetamide 4-Fluorophenyl, 4-methylthiazole Inferred: Antiproliferative
2-[(2E)-4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Thiazolidinone + trifluoromethylphenyl Trifluoromethylphenyl, phenylimino Not reported
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole + fluorophenyl 4-Fluorophenyl, acetyl Antiproliferative (analogues)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole + fluorophenyl Dual 4-fluorophenyl groups Kinase inhibition (implied)
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide Thiazolidinone + methoxyphenyl 4-Methoxybenzylidene, sulfanylidene Anti-exudative

Key Observations :

  • Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group in the target compound may offer better metabolic stability compared to the trifluoromethyl group in , which is bulkier and could hinder binding .
  • Oxadiazole vs.
  • Phenoxyacetamide vs. Hydroxyacetamide: The phenoxy moiety in the target compound may enhance lipophilicity compared to the hydroxyacetamide derivatives in , influencing membrane permeability.

Pharmacological and Functional Comparisons

Antiproliferative Activity

Hydroxyacetamide derivatives with thiazole-triazole hybrids (e.g., FP1-12) showed IC₅₀ values ranging from 1.2–18.4 μM against HeLa and MCF-7 cell lines, attributed to their ability to intercalate DNA or inhibit topoisomerases . The target compound’s thiazole-oxadiazole scaffold may exhibit similar mechanisms, though experimental validation is needed.

Anti-inflammatory and Anti-exudative Effects

Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated 65–85% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium . The target compound’s phenoxyacetamide group could modulate COX-2 inhibition, but its efficacy relative to sulfanylidene derivatives remains speculative.

Q & A

How can I optimize the synthetic route for this compound to improve yield and purity?

(Basic | Synthesis & Experimental Design)
Methodological Answer:
The synthesis of structurally analogous heterocyclic compounds often involves multi-step condensation and cyclization reactions. Key steps include:

  • Catalyst Selection : Use pyridine and zeolite (Y-H) as catalysts under reflux conditions (150°C) to enhance reaction efficiency and selectivity .
  • Statistical Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent ratio, catalyst loading) while minimizing experimental runs. This approach reduces resource expenditure and identifies critical parameters affecting yield .
  • Purification : Recrystallization from ethanol or chromatographic methods (e.g., HPLC) can achieve >95% purity. Monitor intermediates via TLC or NMR to ensure reaction completion .

What computational tools are recommended for predicting the reactivity and stability of this compound?

(Advanced | Computational Modeling)
Methodological Answer:

  • Reaction Path Search : Utilize quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict activation energies and intermediate stability .
  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility and solvent interactions using software like GROMACS. This is critical for understanding pharmacokinetic properties .
  • AI-Driven Platforms : Integrate machine learning (ML) models with experimental data to predict synthetic feasibility and degradation pathways. COMSOL Multiphysics coupled with AI algorithms enables real-time simulation adjustments .

Which spectroscopic techniques are most effective for characterizing this compound’s structure?

(Basic | Structural Characterization)
Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., E/Z configuration of the thiazole ring). Use deuterated DMSO or CDCl₃ as solvents .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (C₂₃H₁₈FN₃O₃S; theoretical MW: 443.47 g/mol) and detects isotopic patterns for fluorine .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly for polymorph screening. This is essential for patenting and reproducibility .

How should I design in vitro assays to evaluate this compound’s biological activity?

(Advanced | Biological Evaluation)
Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes structurally aligned with the 1,3,4-oxadiazole and thiazole motifs (e.g., tyrosine kinase inhibitors). Use docking studies to narrow targets .
  • Dose-Response Curves : Conduct antiproliferative assays (e.g., MTT on cancer cell lines) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate runs to ensure statistical validity .
  • Metabolic Stability : Use hepatic microsomal assays (human/rat) to assess CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .

What strategies can I employ to study structure-activity relationships (SAR) for fluorophenyl modifications?

(Advanced | SAR & Medicinal Chemistry)
Methodological Answer:

  • Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents. Compare bioactivity to identify pharmacophores .
  • 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using IC₅₀ data and steric/electrostatic maps. This guides rational design of derivatives with enhanced potency .
  • Fluorine-Specific Probes : Use ¹⁹F NMR to track binding interactions in cellular environments, leveraging fluorine’s sensitivity to microenvironment changes .

How do I resolve contradictions between computational predictions and experimental data?

(Advanced | Data Analysis)
Methodological Answer:

  • Comparative Analysis : Cross-validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy). Discrepancies may arise from solvent effects or unaccounted transition states .
  • Error Source Identification : Check force field parameters in simulations or impurities in synthesized batches. Re-run calculations with revised constraints (e.g., explicit solvent models) .
  • Meta-Analysis : Aggregate data from similar compounds (e.g., PubChem entries) to identify trends. For example, oxadiazole derivatives often show variable solubility despite similar LogP values .

What emerging methodologies could revolutionize research on this compound?

(Advanced | Future Directions)
Methodological Answer:

  • Autonomous Laboratories : Implement AI-driven robotic platforms for high-throughput synthesis and screening. These systems integrate real-time analytics (e.g., inline NMR) to iteratively refine reaction conditions .
  • Cryo-EM for Small Molecules : Advance cryogenic electron microscopy to resolve nanoscale aggregates or protein-ligand complexes, bypassing crystallization challenges .
  • Dynamic Covalent Chemistry : Explore reversible bonds (e.g., disulfide linkages) to create adaptive analogs with tunable bioactivity .

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